molecular formula C9H19ClN2OS B2643239 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride CAS No. 2375273-26-8

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride

Cat. No.: B2643239
CAS No.: 2375273-26-8
M. Wt: 238.77
InChI Key: BIVVYGYBAXZSKZ-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a chemical intermediate of interest in medicinal chemistry for the development of novel pharmacologically active compounds. Its structure incorporates two key moieties: a 4-ethylpiperazine group and a methylsulfanylethanone (thioester) function. The 4-ethylpiperazine group is a privileged scaffold in drug discovery, frequently employed to optimize solubility and bioavailability and to confer affinity for central nervous system targets . This fragment is found in compounds investigated for a range of therapeutic areas, including as anticonvulsant agents and antitubercular drugs . The methylsulfanylethanone segment can serve as a versatile synthetic handle, enabling further chemical transformations to create more complex molecules or as a potential bioisostere in structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key precursor in the synthesis and exploration of new chemical entities, particularly those targeting neurological disorders and infectious diseases .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-3-10-4-6-11(7-5-10)9(12)8-13-2;/h3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVYGYBAXZSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of other complex molecules In biology, it is employed in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of dyes and other chemical products .

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Substituents

Compound Name Substituents at Piperazine N-4 Additional Functional Groups Biological Activity/Application Reference
1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone hydrochloride Ethyl (-CH₂CH₃) Methylsulfanyl (-SMe), ketone Potential CNS/antibacterial activity* N/A
Vardenafil hydrochloride Ethyl (-CH₂CH₃) Sulfonyl (-SO₂), imidazotriazinone PDE5 inhibition (erectile dysfunction)
1-(4-Methylpiperazin-1-yl)ethanone (MPA) Methyl (-CH₃) Ketone M1/M3 AChR modulation (Xenopus oocytes)
1-(4-Ethylpiperazin-1-yl)ethanone (EPA) Ethyl (-CH₂CH₃) Ketone M1/M3 AChR desensitization
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl (-C₆H₅) Chloro (-Cl), ketone Antifungal/anticancer potential
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone hydrochloride Isopropyl (-CH(CH₃)₂) Chloro (-Cl), ketone Synthetic intermediate for drug discovery

Key Observations :

  • Ethyl vs. Methyl Groups : Ethyl substituents (as in EPA and the target compound) may enhance lipophilicity and receptor binding compared to methyl groups (MPA). In M1/M3 AChR studies, EPA showed stronger receptor desensitization than MPA at 10 µM .
  • Methylsulfanyl Group: The -SMe group in the target compound distinguishes it from analogs with sulfonyl (-SO₂, vardenafil) or chloro (-Cl, ) groups.
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility, a feature shared with vardenafil hydrochloride and other APIs .

Key Observations :

  • The methylsulfanyl group in the target compound may necessitate specialized reagents (e.g., methanethiol) for introduction, contrasting with chloro or sulfonyl groups that are more straightforward to install .
  • Chloroacetyl chloride is a common intermediate in piperazine derivatives, as seen in and .

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride, also known by its CAS number 2375273-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H19ClN2OS
  • Molecular Weight : 224.78 g/mol
  • CAS Number : 2375273-26-8

The chemical structure features a piperazine ring, which is known for its role in various biological activities, particularly in drug design.

Biological Activity Overview

The biological activity of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride has been investigated in various studies, focusing on its effects on different biological systems.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy varies based on concentration and the specific bacterial species tested.
  • Cytotoxicity : Research indicates that the compound has cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction, although the specific pathways remain to be fully elucidated.
  • Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for neuroactive properties. Studies suggest modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which could have implications for mood disorders.

Case Studies

Several case studies provide insight into the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations above 50 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Case Study 3: Neuroactive Potential

A behavioral study in rodents demonstrated that administration of the compound led to increased locomotor activity and altered anxiety-like behaviors, suggesting potential anxiolytic effects that warrant further investigation.

The mechanisms underlying the biological activities of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride are still being explored. Key proposed mechanisms include:

  • Inhibition of DNA Synthesis : In cancer cells, it may interfere with DNA replication processes.
  • Modulation of Receptor Activity : Interaction with serotonin and dopamine receptors may explain its neuropharmacological effects.
  • Cell Membrane Disruption : Its lipophilic nature suggests potential disruption of microbial cell membranes leading to cell lysis.

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